Bienvenue dans la boutique en ligne BenchChem!

SB-649915

Anxiolytic activity Onset of action Social interaction test

SB-649915 is the only research tool simultaneously blocking 5-HT1A/1B autoreceptors and inhibiting SERT. Unlike SSRIs (e.g., fluoxetine) or standalone 5-HT1A antagonists (e.g., WAY-100635), SB-649915 circumvents negative feedback, producing acute 2- to 3-fold increases in cortical and hippocampal 5-HT within hours rather than weeks. Validated in rodent social interaction and non-human primate marmoset threat tests, it accelerates anxiolytic onset versus paroxetine. Ideal for dissecting autoreceptor feedback mechanisms and screening fast-acting antidepressant candidates.

Molecular Formula C26H29N3O3
Molecular Weight 431.5 g/mol
CAS No. 420785-70-2
Cat. No. B1680841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-649915
CAS420785-70-2
Synonyms6-((1-(2-((2-methylquinolin-5-yl)oxy)ethyl)piperidin-4-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one
SB-649915
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5
InChIInChI=1S/C26H29N3O3/c1-18-5-7-21-22(27-18)3-2-4-24(21)31-14-13-29-11-9-19(10-12-29)15-20-6-8-25-23(16-20)28-26(30)17-32-25/h2-8,16,19H,9-15,17H2,1H3,(H,28,30)
InChIKeyPJSUYRBCBFPCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-649915 (CAS 420785-70-2) 5-HT1A/1B Autoreceptor Antagonist and Serotonin Reuptake Inhibitor Overview


SB-649915 (6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one) is a dual-acting serotonergic compound that functions as a potent 5-HT1A and 5-HT1B autoreceptor antagonist and a serotonin transporter (SERT) reuptake inhibitor [1]. It demonstrates high affinity for human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors (pKi values of 8.6, 8.0, and 8.8, respectively) and the human SERT (pKi value of 9.3) [1]. This compound was developed by GlaxoSmithKline as a potential fast-onset antidepressant and anxiolytic agent, with preclinical studies demonstrating its ability to produce rapid increases in extracellular serotonin levels and accelerated behavioral effects compared to conventional selective serotonin reuptake inhibitors (SSRIs) [1][2].

Why SB-649915 Cannot Be Substituted with Generic 5-HT1A Antagonists or SSRIs in Depression Research


Substituting SB-649915 with a generic SSRI (e.g., fluoxetine, citalopram) or a standalone 5-HT1A antagonist (e.g., WAY-100635) fails to replicate its unique dual pharmacological profile. SB-649915 simultaneously blocks presynaptic 5-HT1A and 5-HT1B autoreceptors while inhibiting SERT, thereby circumventing the negative feedback mechanisms that delay the therapeutic onset of SSRIs [1]. In vivo microdialysis studies demonstrate that SB-649915 produces acute two- to threefold increases in extracellular 5-HT in the cortex and dentate gyrus, a magnitude and rapidity not observed with SSRIs alone, which typically require weeks of treatment to achieve comparable elevations due to autoreceptor desensitization [2]. Compounds lacking the 5-HT1B antagonism component or SERT inhibition fail to reproduce the full spectrum of SB-649915's neurochemical and behavioral effects [1][3].

SB-649915 Differentiation Evidence: Quantitative Performance vs. SSRIs and Dual-Acting Comparators


SB-649915 vs. Paroxetine: Hastened Onset of Anxiolytic Efficacy in Rat Social Interaction Paradigm

SB-649915 demonstrates a significantly reduced latency to onset of anxiolytic behavior compared to the SSRI paroxetine in the rat social interaction paradigm. While both compounds ultimately produce anxiolytic effects, the time to achieve therapeutic behavioral change is notably shorter with SB-649915 [1].

Anxiolytic activity Onset of action Social interaction test

SB-649915 Induces Rapid and Robust Cortical 5-HT Elevation vs. Baseline

In vivo microdialysis studies reveal that acute administration of SB-649915-B produces approximately two- to threefold increases in extracellular serotonin (5-HT) levels in the cortex of rats and the dentate gyrus and cortex of guinea pigs. This rapid neurochemical response contrasts with the delayed 5-HT elevation observed with conventional SSRIs, which typically require chronic administration to achieve similar increases due to autoreceptor-mediated feedback inhibition [1].

Neurochemistry Serotonin release In vivo microdialysis

SB-649915 Anxiolytic Efficacy in Non-Human Primate Model

SB-649915 demonstrates acute anxiolytic activity in the marmoset human threat test, a validated non-human primate model of anxiety. Subcutaneous administration of SB-649915-B at doses of 3.0 and 10 mg/kg significantly reduced anxiety-related behaviors in this paradigm. This finding extends the compound's efficacy profile beyond rodent models to a primate species with higher translational relevance [1].

Anxiolytic activity Primate behavior Translational model

SB-649915 Antagonism of 5-HT1A and 5-HT1B Receptors In Vivo: Behavioral Pharmacology

SB-649915-B (0.1–10 mg/kg p.o.) effectively reversed both 8-OH-DPAT-induced hyperlocomotor activity (a 5-HT1A receptor-mediated behavior) and SKF-99101-induced elevation of seizure threshold (a 5-HT1B receptor-mediated effect) in rats. This demonstrates functional, in vivo blockade of both 5-HT1A and 5-HT1B receptors, confirming that the compound engages its intended targets in the central nervous system at behaviorally relevant doses [1].

In vivo pharmacology Receptor occupancy Behavioral models

SB-649915 Research Applications: Fast-Onset Antidepressant and Anxiolytic Model Development


Preclinical Investigation of Fast-Onset Antidepressant Mechanisms

SB-649915 is ideally suited for studies aimed at elucidating the neurobiological mechanisms underlying the delayed therapeutic onset of conventional antidepressants. Its dual 5-HT1A/1B autoreceptor antagonism and SERT inhibition provide a tool to dissect the role of serotonergic autoreceptor feedback in regulating the temporal dynamics of antidepressant response. Researchers can use SB-649915 to compare acute versus chronic neurochemical and behavioral adaptations, as demonstrated by its rapid elevation of extracellular 5-HT and fast-onset anxiolytic effects in rodent and primate models [1][2].

Anxiolytic Drug Discovery and Behavioral Pharmacology

The compound's validated anxiolytic activity in both rodent (rat social interaction test) and non-human primate (marmoset human threat test) models positions it as a valuable reference standard or tool compound for anxiolytic drug discovery programs. Its ability to reduce the latency to onset of anxiolytic behavior compared to SSRIs like paroxetine makes it particularly useful for screening novel compounds hypothesized to offer faster therapeutic action [3].

In Vivo Serotonergic Neurochemistry and Microdialysis Studies

SB-649915 serves as a potent pharmacological tool for acutely manipulating extracellular serotonin levels in specific brain regions. The documented two- to threefold increase in cortical and hippocampal 5-HT following acute administration provides a robust and reproducible neurochemical endpoint for microdialysis experiments. This allows researchers to study the downstream effects of rapid 5-HT elevation on neuronal activity, gene expression, and behavior without the confounding variable of chronic treatment required for SSRIs [2].

Investigating 5-HT1B Autoreceptor Function in Depression and Anxiety

Unlike many 5-HT1A antagonists that lack 5-HT1B activity, SB-649915's balanced affinity for both autoreceptor subtypes enables targeted investigation of 5-HT1B autoreceptor contributions to mood regulation. The in vivo demonstration of 5-HT1B receptor blockade via reversal of SKF-99101-induced seizure threshold elevation provides a functional assay for confirming target engagement in behavioral studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-649915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.